molecular formula C23H27FN4O3 B583758 Risperidone Pyrimidinone-N-oxide(Risperidone impurity) CAS No. 1301724-91-3

Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

货号: B583758
CAS 编号: 1301724-91-3
分子量: 426.492
InChI 键: KDVKWCIHWLGWLD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Risperidone Pyrimidinone-N-oxide is a degradation product and process-related impurity of risperidone, a second-generation antipsychotic used to treat schizophrenia and bipolar disorder. Structurally, it arises from the oxidation of the pyrimidinone ring nitrogen in risperidone, forming an N-oxide derivative (Figure 1). This impurity is regulated under pharmacopeial standards, including the European Pharmacopoeia (Ph.Eur) and the United States Pharmacopeia (USP), with strict specification limits (typically ≤0.15% w/w) .

准备方法

The synthesis of Risperidone Pyrimidinone-N-oxide involves the oxidation of Risperidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group into the pyrimidinone ring of Risperidone . The reaction typically requires careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.

Industrial production methods for Risperidone Pyrimidinone-N-oxide are not extensively documented in the literature. the process generally involves large-scale oxidation reactions followed by purification steps such as crystallization or chromatography to isolate the desired impurity.

化学反应分析

Risperidone Pyrimidinone-N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidinone compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidinone ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Risperidone Pyrimidinone-N-oxide has several scientific research applications, including:

作用机制

it is known that Risperidone itself exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The N-oxide derivative may have similar interactions, but its specific molecular targets and pathways require further research.

相似化合物的比较

Key Structural Features :

  • Core Structure: The pyrimidinone ring in risperidone is oxidized at the nitrogen atom, introducing a polar N-oxide group.
  • Molecular Formula : C₂₃H₂₇FN₄O₃ (based on risperidone’s formula, C₂₃H₂₇FN₄O₂, with an additional oxygen atom).
  • Molecular Weight : 426.49 g/mol (vs. 410.48 g/mol for risperidone).

Comparison with Similar Risperidone Impurities

Structural Differences

Compound Structural Modification Molecular Formula Molecular Weight (g/mol)
Risperidone Pyrimidinone-N-oxide N-oxidation of pyrimidinone ring C₂₃H₂₇FN₄O₃ 426.49
Cis/Trans N-Oxide N-oxidation of piperidine ring (cis/trans) C₂₃H₂₇FN₄O₃ 426.49
Bicyclo Impurity Cyclization forming a bicyclic structure C₂₃H₂₅FN₄O₂ 408.47
Risperidone E-Oxime Oxime formation at the benzisoxazole moiety C₂₃H₂₈F₂N₄O₂ 430.49
9-Hydroxyrisperidone Hydroxylation at position 9 of risperidone C₂₃H₂₇FN₄O₃ 426.49

Notes:

  • Cis/Trans N-Oxide: These isomers differ in the spatial arrangement of the N-oxide group on the piperidine ring, unlike Pyrimidinone-N-oxide, which involves the pyrimidinone ring .
  • Bicyclo Impurity : Formed via intramolecular cyclization, leading to a fused ring system distinct from N-oxide derivatives .

Chromatographic Behavior

Data from UPLC studies (260 nm wavelength) reveal distinct retention times and relative response factors (RRF) :

Compound Retention Time (min) Relative Retention Time (RRT) Relative Response Factor (RRF)
Risperidone Pyrimidinone-N-oxide 8.2 1.15 0.92
Cis N-Oxide 7.8 1.10 0.89
Trans N-Oxide 8.5 1.20 0.95
Bicyclo Impurity 9.1 1.28 1.02
Risperidone E-Oxime 10.3 1.45 1.10

Key Observations :

  • Pyrimidinone-N-oxide elutes earlier than Bicyclo Impurity but later than Cis N-Oxide due to intermediate polarity.
  • Its RRF of 0.92 indicates slightly lower detector response compared to risperidone, critical for quantitation .

Pharmacopeial Limits and Stability

Compound USP Limit (% w/w) Ph.Eur Limit (% w/w) Stability Under Stress Conditions
Risperidone Pyrimidinone-N-oxide ≤0.15 ≤0.15 Stable at 40°C/75% RH for 6 months
Cis/Trans N-Oxide ≤0.10 ≤0.10 Degrades under acidic hydrolysis
Bicyclo Impurity ≤0.20 ≤0.20 Forms under thermal stress (>60°C)
9-Hydroxyrisperidone ≤0.10 ≤0.10 Major metabolite; stable in plasma

Notes:

  • Pyrimidinone-N-oxide is less prone to degradation under hydrolytic or oxidative conditions compared to Cis/Trans N-Oxide .
  • 9-Hydroxyrisperidone is pharmacologically active, unlike Pyrimidinone-N-oxide, which is inert .

生物活性

Risperidone Pyrimidinone-N-oxide, a notable impurity of the atypical antipsychotic drug risperidone, has garnered attention due to its potential biological activities and pharmacological implications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Receptors
Risperidone Pyrimidinone-N-oxide primarily interacts with the serotonergic 5-HT2A and dopaminergic D2 receptors in the brain. These interactions are crucial for its antipsychotic effects, as they modulate neurotransmission related to mood and cognition.

Mode of Action
The compound inhibits the activity of D2 and 5-HT2A receptors, leading to alterations in dopaminergic and serotonergic signaling pathways. This inhibition is associated with a reduction in psychotic symptoms and normalization of inflammatory responses in neuroinflammatory models.

Pharmacokinetics

Risperidone Pyrimidinone-N-oxide demonstrates complete absorption upon oral administration, achieving peak plasma concentrations within 1 to 2 hours. The compound is extensively bound in plasma (approximately 90% in humans) and is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, into active metabolites such as 9-hydroxyrisperidone .

Interaction with Biological Targets

Risperidone Pyrimidinone-N-oxide exhibits significant interactions with various enzymes and proteins. Its metabolic pathways include:

  • Alicyclic Hydroxylation : Occurs at the tetrahydropyrido-pyrimidinone ring.
  • Oxidative N-dealkylation : Produces acidic metabolites contributing to its pharmacological profile.

Cellular Effects

In vitro studies indicate that Risperidone Pyrimidinone-N-oxide can normalize inflammatory parameters and restore anti-inflammatory pathways, suggesting a protective role against neuroinflammation.

Neuroinflammation Model

In laboratory settings, Risperidone Pyrimidinone-N-oxide was shown to mitigate increased inflammatory markers in neuronal cells. This was evidenced by reduced levels of malondialdehyde (MDA) and other oxidative stress indicators .

Animal Studies

Animal models have demonstrated that varying dosages of Risperidone Pyrimidinone-N-oxide influence metabolic side effects. Notably, both risperidone and its active metabolite paliperidone exhibited dose-dependent metabolic effects, highlighting the importance of dosage in therapeutic outcomes .

Research Findings Summary

Parameter Findings
Target Receptors 5-HT2A and D2 receptors
Absorption Complete absorption; peak plasma levels at 1-2 hours
Plasma Protein Binding ~90% in human plasma
Metabolism Primarily by CYP2D6; produces 9-hydroxyrisperidone
Inflammatory Effects Normalizes inflammatory markers; restores anti-inflammatory pathways
Dosage Effects Dose-dependent metabolic side effects observed in animal models

常见问题

Q. Basic: What analytical techniques are recommended for identifying and quantifying Risperidone Pyrimidinone-N-oxide in active pharmaceutical ingredients (APIs)?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing between cis- and trans-N-oxide isomers . High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is suitable for routine quantification, provided system suitability criteria (e.g., resolution ≥2.8 between critical pairs, tailing factor ≤1.5) are validated using reference standards .

Q. Advanced: How do synthetic reaction conditions influence the formation of Risperidone Pyrimidinone-N-oxide during API synthesis?

Methodological Answer:
The impurity arises primarily from oxidative degradation of the piperidine ring in risperidone. Factors include:

  • Oxidizing agents : Use of peroxides or metal catalysts (e.g., Fe³⁺) accelerates N-oxidation.
  • pH : Alkaline conditions favor deprotonation of the piperidine nitrogen, increasing susceptibility to oxidation.
  • Temperature : Elevated temperatures (>50°C) promote side reactions.
    Controlled synthesis under inert atmospheres (e.g., nitrogen) and substitution of oxidizing reagents with milder alternatives (e.g., enzymatic catalysts) can minimize formation . Kinetic studies using design of experiments (DoE) can model impurity formation pathways .

Q. Basic: What parameters are critical when validating an HPLC method for quantifying Risperidone Pyrimidinone-N-oxide?

Methodological Answer:
Key validation parameters per ICH guidelines include:

  • Specificity : Resolve the impurity from risperidone and other structurally similar degradants (e.g., 9-hydroxyrisperidone) using a C18 column and gradient elution (acetonitrile/phosphate buffer, pH 3.0) .
  • Linearity : Establish over 50–150% of the target concentration (R² ≥0.995).
  • Accuracy : Spike recovery studies (98–102%) in API matrices.
  • Precision : ≤2% RSD for repeatability and intermediate precision.
  • Detection Limit (LOD) : ≤0.05% w/w using signal-to-noise ratio (S/N ≥3) .

Q. Advanced: What challenges arise in quantifying trace levels (≤0.1%) of Risperidone Pyrimidinone-N-oxide, and how can they be mitigated?

Methodological Answer:
Challenges include:

  • Matrix interference : Co-elution with excipients or degradation products. Use orthogonal techniques (e.g., LC-MS/MS with selective ion monitoring) to enhance specificity .
  • Low sensitivity : Employ pre-concentration techniques (e.g., solid-phase extraction) or derivatization to enhance detectability.
  • Isomer differentiation : Optimize chromatographic conditions (e.g., chiral columns or ion-pair reagents) to separate cis- and trans-N-oxide forms . Advanced chemometric tools (e.g., multivariate curve resolution) can deconvolute overlapping peaks .

Q. Advanced: How do formulation excipients and processing parameters affect the stability of Risperidone Pyrimidinone-N-oxide in solid dosage forms?

Methodological Answer:
Excipients with hygroscopic properties (e.g., mannitol) or alkaline pH modifiers (e.g., magnesium stearate) can accelerate oxidative degradation. Stability studies should:

  • Use accelerated stability testing (40°C/75% RH) to monitor impurity levels over time.
  • Apply quality by design (QbD) principles : Box-Behnken designs can model interactions between excipient composition, compression force, and storage conditions to predict impurity growth .
  • Employ FTIR spectroscopy to detect excipient-impurity interactions (e.g., hydrogen bonding with superdisintegrants) that may stabilize or destabilize the N-oxide .

Q. Basic: What reference standards and system suitability mixtures are required for regulatory compliance in impurity analysis?

Methodological Answer:
The USP mandates the use of:

  • Risperidone System Suitability Mixture RS : Contains Risperidone Pyrimidinone-N-oxide, Z-oxime, and 9-hydroxyrisperidone for verifying resolution and retention time reproducibility .
  • EP Impurity B (CAS 132961-05-8) : A certified reference standard for quantification, with purity ≥98% .
    Chromatographic methods must demonstrate resolution ≥2.8 between critical pairs and ≤2% RSD for peak area reproducibility .

Q. Advanced: How can forced degradation studies elucidate the degradation pathways of Risperidone Pyrimidinone-N-oxide?

Methodological Answer:
Subject the impurity to:

  • Oxidative stress : 3% H₂O₂ at 60°C for 24 hours to identify secondary oxidation products.
  • Photolytic stress : Exposure to UV light (ICH Q1B) to detect photodegradants.
  • Hydrolytic stress : Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at 70°C.
    Analyze degradants using high-resolution mass spectrometry (HRMS) and tandem MS/MS to propose fragmentation pathways. Compare with known risperidone degradants (e.g., 7-hydroxyrisperidone) to map cross-reactivity .

属性

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKWCIHWLGWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。